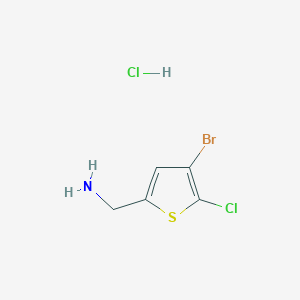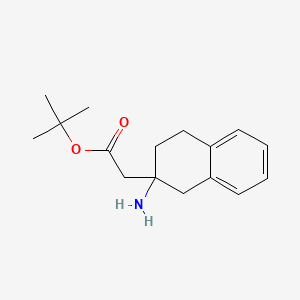
1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6BrClNS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring. This compound is often used in pharmaceutical research and organic synthesis due to its unique chemical properties .
準備方法
The synthesis of 1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, thiophene, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 4 and 5 positions, respectively.
Amination: The brominated and chlorinated thiophene is then subjected to amination, where an amine group is introduced at the 2 position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yield and purity of the final product.
化学反応の分析
1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers. Reagents such as hydrogen peroxide and lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
1-(4-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride can be compared with similar compounds such as:
(5-Chlorothiophen-2-yl)methanamine hydrochloride: This compound lacks the bromine substituent and has different chemical reactivity and applications.
(4-Bromothiophen-2-yl)methanamine hydrochloride: This compound lacks the chlorine substituent and has distinct properties and uses.
The presence of both bromine and chlorine substituents in this compound makes it unique and versatile for various chemical and biological applications.
特性
分子式 |
C5H6BrCl2NS |
|---|---|
分子量 |
262.98 g/mol |
IUPAC名 |
(4-bromo-5-chlorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5BrClNS.ClH/c6-4-1-3(2-8)9-5(4)7;/h1H,2,8H2;1H |
InChIキー |
KDDKKSXAUYVSML-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1Br)Cl)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)









![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
